![molecular formula C7H14ClNO2 B2469145 (7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride CAS No. 2445750-52-5](/img/structure/B2469145.png)

(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

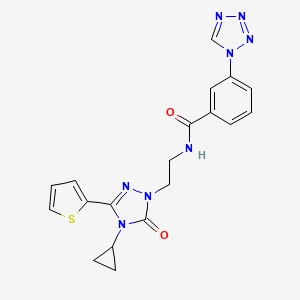

(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride, also known as RO5263397, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Spirocyclic Compounds

The research by Mandzhulo et al. (2016) describes the synthesis of spirocyclic compounds, including the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. This process involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines, leading to the formation of corresponding amino alcohols, which are further converted into N-chloroacetyl derivatives and cyclized to form hydrochloride salts (Mandzhulo et al., 2016).

Biological Applications

In the study by Odagiri et al. (2013), novel spirocyclic compounds were synthesized with potent antibacterial activity against respiratory pathogens, showcasing the application of spirocyclic structures in developing antibacterial drugs. This research highlights the design and synthesis of compounds with significant in vitro and in vivo antibacterial activity, emphasizing the therapeutic potential of spirocyclic compounds in treating respiratory tract infections (Odagiri et al., 2013).

Stereochemistry and Enzymatic Reactivity

The study by Weijers et al. (2007) explores the stereochemical preferences of yeast epoxide hydrolase for spiroepoxides, specifically focusing on the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. This research is crucial for understanding the enzymatic detoxification of spiroepoxides and the role of stereochemistry in biological activity (Weijers et al., 2007).

Diversity-Oriented Synthesis

Wipf et al. (2004) describe the diversity-oriented synthesis of azaspirocycles, including the synthesis of spiroimidates that act as α7 nicotinic acetylcholine receptor partial agonists. This work demonstrates the utility of spirocyclic compounds in chemistry-driven drug discovery, providing a foundation for the development of new therapeutics based on spirocyclic scaffolds (Wipf et al., 2004).

Propiedades

IUPAC Name |

(7R,8S)-7-amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-5-4-10-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQHMPFOAIBJTO-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C(CO2)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C1)[C@H]([C@@H](CO2)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2469068.png)

![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)

![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)